1,1,3,3-Tetraethoxy-1,3-dimethyldisiloxane
Overview
Description
The compound 1,1,3,3-Tetraethoxy-1,3-dimethyldisiloxane is a derivative of disiloxanes, which are organosilicon compounds containing a Si-O-Si linkage. These compounds are of interest due to their potential applications in materials science and synthetic chemistry. The papers provided discuss various derivatives of disiloxanes and their synthesis, structure, and physico-chemical properties.
Synthesis Analysis
The synthesis of symmetrical disiloxane derivatives, including those with tetraorganyl groups, has been achieved through a novel reaction involving diorganyldichlorosilane and organyltrichlorosilane with dimethyl sulfoxide, yielding products in 53 to 91% yield . Additionally, disiloxane-1,3-diols and disiloxane-1,1,3,3-tetraol have been synthesized by hydrolysis of corresponding diisocyanatodisiloxanes and tetrachlorodisiloxane . These methods demonstrate the versatility of synthetic approaches to disiloxane derivatives.
Molecular Structure Analysis
The molecular structures of disiloxane derivatives have been elucidated using various spectroscopic techniques. For instance, the structure of 1,3-dimethoxy-1,3-tetraphenyldisiloxane was confirmed by IR and NMR spectroscopy and further determined by X-ray diffraction . The crystallographic analysis of disiloxane-1,3-diols revealed a columnar array with intermolecular hydrogen bonding, while disiloxane-1,1,3,3-tetraol showed molecules with gauche- and anti-conformations forming different arrays depending on the crystallization method .
Chemical Reactions Analysis
The reactivity of disiloxane compounds can be complex. For example, the reaction of 1,1,5,5-tetraphenyl-3,7-dimethyl-3,7-dihydrocyclotetrasiloxane with 1,1,5,5-tetraphenyl-3,7-dimethyl-3,7-butadienecyclotetrasiloxane in the presence of chloroplatinic acid leads to a crystalline polymer through a two-stage hydride poly-addition process . This illustrates the potential of disiloxane derivatives to participate in polymerization reactions, contributing to the development of new materials.
Physical and Chemical Properties Analysis
Disiloxane derivatives exhibit a range of physical and chemical properties. The disiloxanediols synthesized were found to be soluble in common organic solvents and thermally very stable, capable of sublimation without decomposition . The physico-chemical study of the reaction between disiloxane monomers revealed the formation of a crystalline polymer with distinct thermal properties, such as a glass transition temperature of 338 K and a melting point of 433 K . These properties are crucial for the application of disiloxane derivatives in materials science.
Scientific Research Applications
Synthesis and Structural Applications
Synthesis and Crystal Structure of Disiloxane Derivatives 1,1,3,3-Tetraethoxy-1,3-dimethyldisiloxane derivatives have been synthesized through hydrolysis of diisocyanatodisiloxanes and tetrachlorodisiloxane. The derivatives, including disiloxane-1,3-diols and disiloxane-1,1,3,3-tetraol, demonstrate thermal stability, solubility in common solvents, and unique structural properties as revealed by X-ray crystallography. These silanols are highlighted as potential building blocks for ladder oligosilsesquioxanes, a class of hybrid materials with potential applications in various fields (Suyama et al., 2007).
Polymer Chemistry and Material Science
Polysiloxazanes and Silicon Oxynitride 1,1,3,3-Tetraethoxy-1,3-dimethyldisiloxane is instrumental in the synthesis of cyclic and bicyclic oligosiloxazanes, which further transform into silicon oxynitride through pyrolysis. The molecular weight and stability of polysiloxazanes are solvent and temperature-dependent, revealing a method to control material properties (Gunji et al., 2006).
Nanotechnology and Composite Materials
Hydrogen Separation Membranes Hybrid silica membranes, using 1,1,3,3-Tetraethoxy-1,3-dimethyldisiloxane as a precursor, demonstrate significant application potential in gas separation technologies. These membranes exhibit notable hydrogen permeance and selectivity, along with hydrophobic properties, indicating their utility in various industrial processes (Lee et al., 2010).
Surface Coatings and Protective Films
Hydrophobic Coatings 1,1,3,3-Tetraethoxy-1,3-dimethyldisiloxane is used to create hydrophobic coatings on cellulosic materials. The coatings are effective at creating a water-repellent surface, achieving a high contact angle, and maintaining hydrophobic properties over time (Baranov et al., 2020).
Safety And Hazards
This compound is classified as a flammable liquid and vapor (H226) and can cause serious eye irritation (H319) . It is recommended to wear protective gloves, clothing, eye protection, and face protection when handling this substance. It should be kept away from heat, open flames, sparks, and should not be smoked near .
properties
IUPAC Name |
[diethoxy(methyl)silyl]oxy-diethoxy-methylsilane | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H26O5Si2/c1-7-11-16(5,12-8-2)15-17(6,13-9-3)14-10-4/h7-10H2,1-6H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OPHLEQJKSDAYRR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCO[Si](C)(OCC)O[Si](C)(OCC)OCC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H26O5Si2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40170897 | |
Record name | 1,1,3,3-Tetraethoxy-1,3-dimethyldisiloxane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40170897 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
282.48 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1,1,3,3-Tetraethoxy-1,3-dimethyldisiloxane | |
CAS RN |
18001-60-0 | |
Record name | 1,1,3,3-Tetraethoxy-1,3-dimethyldisiloxane | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=18001-60-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1,1,3,3-Tetraethoxy-1,3-dimethyldisiloxane | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0018001600 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1,1,3,3-Tetraethoxy-1,3-dimethyldisiloxane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40170897 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1,1,3,3-tetraethoxy-1,3-dimethyldisiloxane | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.038.090 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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